2-(1-methyl-1H-pyrrol-2-yl)-N'-[(E)-(4-propoxyphenyl)methylidene]acetohydrazide
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Overview
Description
2-(1-methyl-1H-pyrrol-2-yl)-N’-[(E)-(4-propoxyphenyl)methylidene]acetohydrazide is a complex organic compound that features a pyrrole ring, a hydrazide group, and a propoxyphenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-methyl-1H-pyrrol-2-yl)-N’-[(E)-(4-propoxyphenyl)methylidene]acetohydrazide typically involves the condensation of 2-(1-methyl-1H-pyrrol-2-yl)acetohydrazide with 4-propoxybenzaldehyde under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and pressure, to increase yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
2-(1-methyl-1H-pyrrol-2-yl)-N’-[(E)-(4-propoxyphenyl)methylidene]acetohydrazide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazide group to an amine.
Substitution: The pyrrole ring can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic conditions.
Major Products
Oxidation: Oxidized derivatives of the pyrrole ring.
Reduction: Amines and other reduced forms of the hydrazide group.
Substitution: Halogenated or nitro-substituted pyrrole derivatives.
Scientific Research Applications
2-(1-methyl-1H-pyrrol-2-yl)-N’-[(E)-(4-propoxyphenyl)methylidene]acetohydrazide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Mechanism of Action
The mechanism of action of 2-(1-methyl-1H-pyrrol-2-yl)-N’-[(E)-(4-propoxyphenyl)methylidene]acetohydrazide involves its interaction with molecular targets such as enzymes or receptors. The compound’s hydrazide group can form hydrogen bonds with active sites, while the pyrrole ring can participate in π-π interactions with aromatic residues. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-(1-methyl-1H-pyrrol-2-yl)acetohydrazide: Lacks the propoxyphenyl moiety.
4-propoxybenzaldehyde: Lacks the pyrrole and hydrazide groups.
1-methyl-1H-pyrrole-2-carboxaldehyde: Similar pyrrole structure but different functional groups.
Uniqueness
2-(1-methyl-1H-pyrrol-2-yl)-N’-[(E)-(4-propoxyphenyl)methylidene]acetohydrazide is unique due to its combination of a pyrrole ring, a hydrazide group, and a propoxyphenyl moiety. This unique structure allows it to participate in a wide range of chemical reactions and interact with various molecular targets, making it a versatile compound for research and industrial applications .
Properties
Molecular Formula |
C17H21N3O2 |
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Molecular Weight |
299.37 g/mol |
IUPAC Name |
2-(1-methylpyrrol-2-yl)-N-[(E)-(4-propoxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C17H21N3O2/c1-3-11-22-16-8-6-14(7-9-16)13-18-19-17(21)12-15-5-4-10-20(15)2/h4-10,13H,3,11-12H2,1-2H3,(H,19,21)/b18-13+ |
InChI Key |
WGHNFFNBANQNKT-QGOAFFKASA-N |
Isomeric SMILES |
CCCOC1=CC=C(C=C1)/C=N/NC(=O)CC2=CC=CN2C |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C=NNC(=O)CC2=CC=CN2C |
Origin of Product |
United States |
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